

Application Notes and Protocols: NMR Spectroscopy of 2,4,6-Trihydroxyanisole

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Compound of Interest

Compound Name: *Iretol*

Cat. No.: *B1598523*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of 2,4,6-trihydroxyanisole. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this guide presents predicted ^1H and ^{13}C NMR data to aid researchers in the identification and characterization of 2,4,6-trihydroxyanisole. Furthermore, this document outlines standardized protocols for sample preparation and data acquisition applicable to the NMR analysis of this and structurally related compounds. The provided workflows and data tables are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, natural product analysis, and drug development.

Predicted NMR Data for 2,4,6-Trihydroxyanisole

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for 2,4,6-trihydroxyanisole. These values were generated using computational prediction tools and should be used as a reference for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ^1H NMR Data for 2,4,6-Trihydroxyanisole

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-3, H-5	6.0 - 6.2	Singlet	2H
-OCH ₃	3.7 - 3.9	Singlet	3H
2-OH, 4-OH, 6-OH	8.0 - 10.0	Broad Singlet	3H

Table 2: Predicted ¹³C NMR Data for 2,4,6-Trihydroxyanisole

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	155 - 160
C-2, C-6	150 - 155
C-4	150 - 155
C-3, C-5	90 - 95
-OCH ₃	55 - 60

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for the preparation of an NMR sample of 2,4,6-trihydroxyanisole is detailed below.

Materials:

- 2,4,6-trihydroxyanisole (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) (0.6 - 0.7 mL)
- NMR tube (5 mm diameter)
- Pipette or syringe
- Vortex mixer

Procedure:

- Accurately weigh 5-10 mg of 2,4,6-trihydroxyanisole and transfer it into a clean, dry NMR tube.
- Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals. DMSO- d_6 is often a good choice for observing exchangeable protons like hydroxyls.
- Securely cap the NMR tube and vortex the sample until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the sample.
- Once dissolved, ensure the solution is clear and free of any particulate matter.
- Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for the spectrometer.

NMR Data Acquisition

The following is a general protocol for acquiring 1H and ^{13}C NMR spectra. Spectrometer-specific parameters may need to be adjusted for optimal results.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher)

1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay (d1): 1-2 seconds
- Acquisition Time (aq): 2-4 seconds

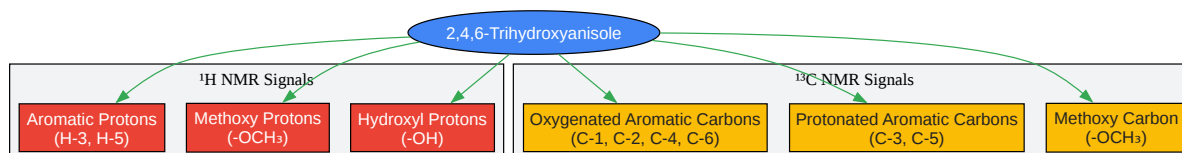
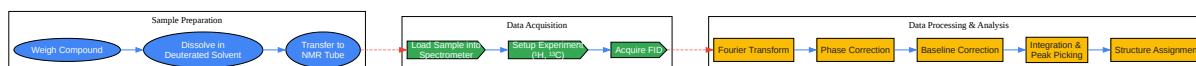
- Spectral Width (sw): 12-16 ppm
- Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time (aq): 1-2 seconds
- Spectral Width (sw): 0-220 ppm
- Temperature: 298 K (25 °C)

Visualized Workflows

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the components of 2,4,6-trihydroxyanisole for spectral interpretation.



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